molecular formula C7H9NO2S B2398859 {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol CAS No. 1340191-31-2

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol

Cat. No.: B2398859
CAS No.: 1340191-31-2
M. Wt: 171.21
InChI Key: RRLUOWJTXAELAR-UHFFFAOYSA-N
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Description

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol is a heterocyclic compound that features a pyrano-thiazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structural motif of pyrano[4,3-d][1,3]thiazole is found in various natural products and synthetic compounds with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired pyrano[4,3-d][1,3]thiazole derivative, which can be further modified to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrano-thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted pyrano[4,3-d][1,3]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrano-thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]thiazole: Another pyrano-thiazole derivative with similar structural features and biological activities.

    Thiazolo[4,5-b]pyridine: A related compound with a thiazole-pyridine core structure.

    Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidine: A more complex derivative incorporating a pyrimidine ring.

Uniqueness

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol is unique due to its specific structural arrangement and the presence of a methanol group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLUOWJTXAELAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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